

In-Depth Technical Guide on the Isotopic Purity of (R)-(-)-Metalaxyl-D6

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Compound of Interest

Compound Name: (R)-(-)-Metalaxyl-D6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic and enantiomeric purity of **(R)-(-)-Metalaxyl-D6**, a deuterated analog of the biologically active R-enantiomer of the fungicide Metalaxyl. This document details the analytical methodologies for assessing its purity, presents quantitative data, and outlines the experimental workflows involved.

Introduction

(R)-(-)-Metalaxyl, also known as Mefenoxam, is a phenylamide fungicide widely used in agriculture to control pathogens from the Oomycete class. Its fungicidal activity is primarily attributed to the R-enantiomer, which selectively inhibits the RNA polymerase I of these fungi, thereby disrupting protein synthesis.[1][2] The deuterated isotopologue, **(R)-(-)-Metalaxyl-D6**, serves as an invaluable internal standard for quantitative analysis in pharmacokinetic studies, metabolic fate research, and environmental monitoring, typically using mass spectrometry-based methods.[3] The stability and purity of such labeled compounds are paramount for the accuracy and reliability of experimental results.[4] This guide focuses on the critical aspects of isotopic and enantiomeric purity of **(R)-(-)-Metalaxyl-D6**.

Data Presentation: Isotopic and Enantiomeric Purity

The purity of **(R)-(-)-Metalaxyl-D6** is characterized by two key parameters: its isotopic purity, which indicates the extent of deuterium incorporation, and its enantiomeric purity, which confirms the prevalence of the desired R-enantiomer.

Parameter	Specification	Analytical Method	Reference
Isotopic Purity	≥99% deuterated forms (d1-d6)	High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy	[3]
Enantiomeric Purity (Enantiomeric Excess)	Typically >99%	Chiral High-Performance Liquid Chromatography (Chiral HPLC)	Synthesized from [5][6] [7]

Experimental Protocols

The determination of isotopic and enantiomeric purity of **(R)-(-)-Metalaxyl-D6** requires robust analytical methods. The following sections detail the protocols for the key analytical techniques employed.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To quantify the distribution of deuterated isotopologues (d0 to d6) and determine the overall isotopic enrichment.

Methodology: Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS).[4]

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC)
- High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Procedure:

- Sample Preparation: Prepare a solution of **(R)-(-)-Metalaxyl-D6** in a suitable solvent, such as acetonitrile, at a concentration of approximately 1 µg/mL.

- Chromatographic Separation:
 - Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry Analysis:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: Full scan from m/z 200-400.
 - Resolution: >70,000.
 - Data Acquisition: Acquire the mass spectra of the eluting peak corresponding to Metalaxyl-D6.
- Data Analysis:
 - Extract the ion chromatograms for the protonated molecular ions of each isotopologue ($[M+H]^+$), from the non-deuterated (d0) to the fully deuterated (d6) form.
 - Integrate the peak areas for each isotopologue.
 - Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
 - The isotopic purity is reported as the sum of the percentages of all deuterated forms (d1-d6).

Structural Confirmation and Deuterium Localization by NMR Spectroscopy

Objective: To confirm the structural integrity of the molecule and the position of the deuterium labels.

Methodology: ^1H NMR and ^2H NMR.[8]

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Dissolve an accurately weighed sample of **(R)-(-)-Metalaxyl-D6** in a suitable deuterated solvent (e.g., Chloroform-d).
- ^1H NMR Analysis:
 - Acquire a standard proton NMR spectrum.
 - The absence or significant reduction of signals corresponding to the methyl groups at the 2 and 6 positions of the phenyl ring confirms successful deuteration at these sites.
- ^2H NMR Analysis:
 - Acquire a deuterium NMR spectrum.
 - The presence of signals in the deuterium spectrum at chemical shifts corresponding to the 2,6-dimethylphenyl positions confirms the location of the deuterium atoms.

Enantiomeric Purity Determination by Chiral HPLC

Objective: To separate and quantify the R- and S-enantiomers of Metalaxyl-D6 to determine the enantiomeric excess (e.e.).

Methodology: Normal-Phase Chiral High-Performance Liquid Chromatography.[5][6][7]

Instrumentation:

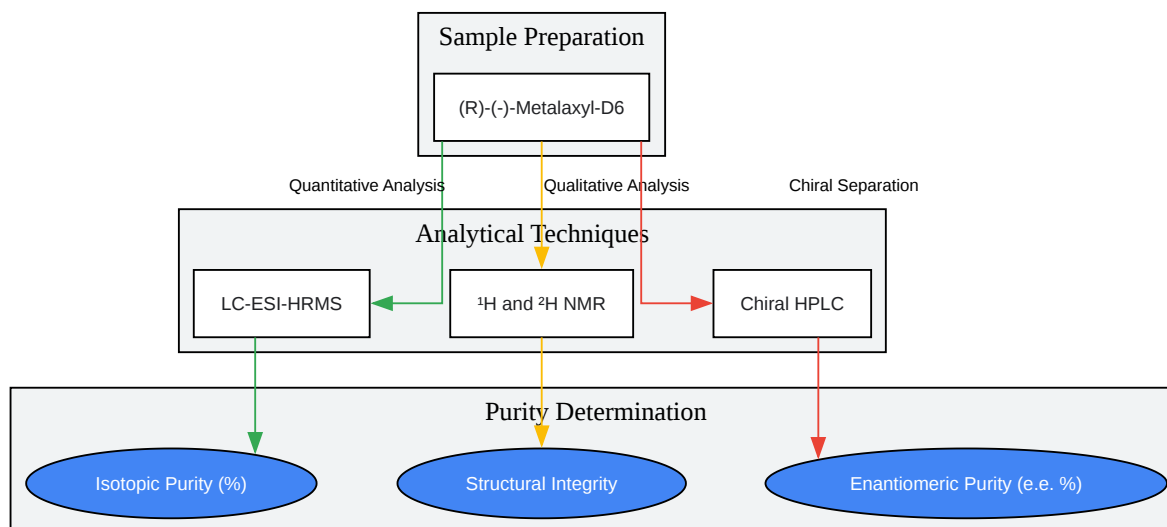
- HPLC system with a UV detector.

Procedure:

- Sample Preparation: Dissolve the **(R)-(-)-Metalaxyl-D6** sample in the mobile phase.
- Chromatographic Separation:
 - Chiral Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) or (R,R) Whelk-01.[\[5\]](#)[\[6\]](#)
 - Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 73:27 v/v).[\[5\]](#) Isocratic elution is typically used.
 - Flow Rate: 0.9 mL/min.[\[5\]](#)
 - Detection: UV at 220 nm.
- Data Analysis:
 - Identify the peaks corresponding to the R- and S-enantiomers based on the retention times established with reference standards.
 - Integrate the peak areas of both enantiomers.
 - Calculate the enantiomeric excess (e.e.) using the following formula:
$$\text{e.e. (\%)} = \frac{(\text{Area of R-enantiomer} - \text{Area of S-enantiomer})}{(\text{Area of R-enantiomer} + \text{Area of S-enantiomer})} \times 100$$

Mandatory Visualizations

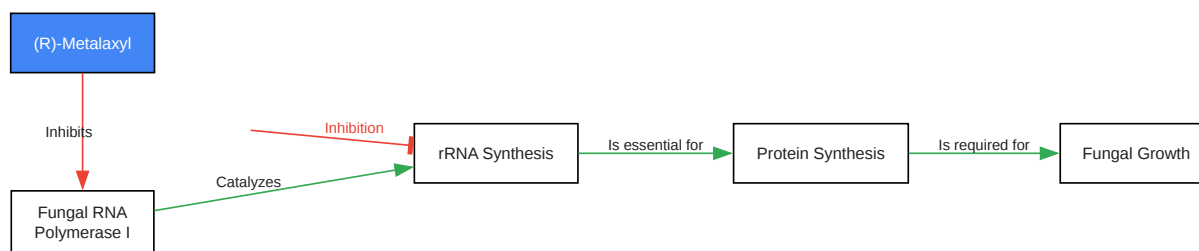
Analytical Workflow for Purity Assessment



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Caption: Analytical workflow for the purity assessment of **(R)-(-)-Metalaxyl-D6**.

Simplified Mechanism of Action



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Caption: Simplified mechanism of action of (R)-Metalaxyl.

Conclusion

The isotopic and enantiomeric purity of **(R)-(-)-Metalaxyl-D6** are critical quality attributes that ensure its suitability as an internal standard in analytical chemistry. A combination of high-resolution mass spectrometry, NMR spectroscopy, and chiral HPLC provides a comprehensive characterization of this important research compound. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists in the fields of drug development, environmental science, and agricultural chemistry.

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